4-Cloro-6-metoxi-2-(metiltio)pirimidina

Descripción general

Descripción

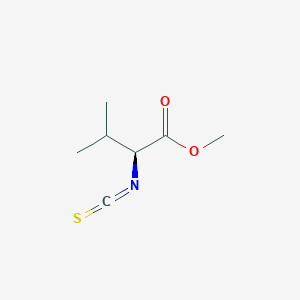

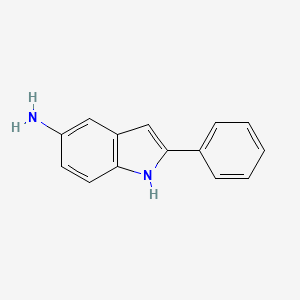

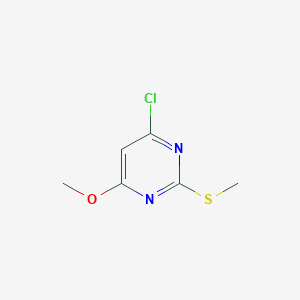

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a chemical compound with the CAS Number: 89466-42-2. It has a molecular weight of 190.65 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine . The InChI code for this compound is 1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 .Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine, a related compound, is known to react with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine . Another related compound, 4,6-Dichloro-2-(methylthio)pyrimidine, reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a solid substance stored at refrigerator temperatures . It has a molecular weight of 190.65 .Aplicaciones Científicas De Investigación

Síntesis de andamios de pirimidina multifuncionalizados

4-Cloro-6-metoxi-2-(metiltio)pirimidina: sirve como un precursor versátil para la síntesis de andamios de pirimidina multifuncionalizados. Estos andamios son valiosos en química medicinal por su potencial para ser elaborados en una variedad de compuestos biológicamente activos .

Aplicaciones farmacéuticas

Este compuesto se utiliza en el desarrollo de productos farmacéuticos, particularmente como un bloque de construcción para fármacos con propiedades antiinflamatorias, antimicrobianas, anti-VIH, antimaláricas y antitumorales .

Acoplamiento de Suzuki-Miyaura

El compuesto puede sufrir reacciones de acoplamiento de Suzuki-Miyaura para producir 4-aril-6-metoxi-2-(metiltio)pirimidinas. Esta reacción es crucial para crear enlaces carbono-carbono en la síntesis orgánica, que es un paso fundamental en el desarrollo de fármacos .

Sustitución aromática nucleófila

Es un sustrato para reacciones de sustitución aromática nucleófila, donde el átomo de cloro puede ser reemplazado por varios nucleófilos, lo que lleva a una amplia gama de derivados con aplicaciones potenciales en química medicinal .

Oxidación a sulfona

This compound: puede oxidarse a su sulfona correspondiente. Esta transformación es significativa ya que las sulfonas son intermediarios clave en la síntesis orgánica y el diseño de fármacos .

Reacciones de condensación

El compuesto se utiliza en reacciones de condensación para crear sistemas policíclicos. Estos sistemas se encuentran a menudo en productos naturales y productos farmacéuticos, destacando el papel del compuesto en la síntesis de moléculas orgánicas complejas .

Síntesis de inhibidores de la quinasa KDR

Encuentra aplicación en la síntesis de 2,4-disustituidas pirimidinas, que son una nueva clase de inhibidores de la quinasa KDR. Estos inhibidores son importantes en el tratamiento de varios cánceres al dirigirse al receptor del factor de crecimiento endotelial vascular .

Síntesis de alcaloides marinos

Esta sustancia química se utiliza en la síntesis total de alcaloides marinos como la variolin B, que ha mostrado actividades antitumorales y antivirales prometedoras. Demuestra la importancia del compuesto en el campo de la síntesis de productos naturales .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid. It was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors. It was used as a building block in medicinal chemistry synthesis . This suggests that 4-Chloro-6-methoxy-2-(methylthio)pyrimidine could potentially have similar applications in the future.

Propiedades

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYLFWGITLMOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431541 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-42-2 | |

| Record name | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the synthesis of 2-cyanopyrimidines?

A1: 4-Chloro-6-methoxy-2-(methylthio)pyrimidine serves as a key intermediate in the synthesis of 2-cyanopyrimidines []. The compound undergoes a two-step transformation: first, oxidation to its corresponding sulfone, followed by displacement of the sulfinate group with potassium cyanide (KCN), ultimately yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)